9,16-Dihydroxyhexadecanoic acid
Overview
Description
9,16-Dihydroxyhexadecanoic acid, also known as 9,16-dihydroxypalmitic acid, is a hydroxy fatty acid. This compound is characterized by the presence of hydroxyl groups at the 9th and 16th carbon positions of the hexadecanoic acid chain. It is a significant component in the cutin of plant cuticles, which serves as a protective barrier against environmental stresses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,16-dihydroxyhexadecanoic acid can be achieved through the hydroxylation of hexadecanoic acid. This process involves the use of enzymes such as fatty acid desaturase, epoxide hydrolase, and epoxygenase. These enzymes catalyze the addition of hydroxyl groups to specific positions on the fatty acid chain .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as tomato peels, which are rich in cutin. The extraction process includes hydrolysis of cutin followed by purification steps to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dicarboxylic acids such as 7-oxohexadecanedioic acid.
Esterification: This compound can react with alcohols to form esters, which are useful in the production of polyesters.
Polymerization: It can be polymerized to form polyesters, which have applications in biodegradable plastics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Catalysts such as sulfuric acid or lipases are used under mild conditions.
Polymerization: Enzymatic catalysts like Candida antarctica lipase B (CAL-B) are used in organic solvents such as toluene.
Major Products:
Oxidation: 7-oxohexadecanedioic acid.
Esterification: Various esters depending on the alcohol used.
Polymerization: Polyesters with varying molecular weights and properties.
Scientific Research Applications
9,16-Dihydroxyhexadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,16-dihydroxyhexadecanoic acid in biological systems involves its incorporation into the cutin polymer matrix of plant cuticles. Enzymes such as glycerol-3-phosphate acyltransferases (GPATs) catalyze the formation of monoacylglyceryl esters, which are then polymerized to form cutin . This process is crucial for the formation of a protective barrier in plants.
Comparison with Similar Compounds
10,16-Dihydroxyhexadecanoic acid: Another hydroxy fatty acid with hydroxyl groups at the 10th and 16th positions.
9,10-Dihydroxyhexadecanoic acid: A compound with hydroxyl groups at the 9th and 10th positions.
Uniqueness: 9,16-Dihydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications in biodegradable polyesters and bioplastics .
Biological Activity
9,16-Dihydroxyhexadecanoic acid (also known as 9,16-DHHA) is a long-chain fatty acid characterized by the presence of two hydroxyl groups at the 9th and 16th carbon positions. This compound is primarily derived from natural sources such as tomato cuticles and has garnered attention due to its potential biological activities and applications in various fields including biochemistry and materials science.
- Chemical Formula : C₁₆H₃₂O₄
- CAS Number : 3233-90-7
- Average Molecular Weight : 288.42 g/mol
- Structure : The structure features a long aliphatic chain typical of fatty acids, with hydroxyl groups contributing to its reactivity and interaction with biological systems.
Sources
This compound is predominantly found in:
- Tomato (Solanum lycopersicum) : Particularly in the cuticle, where it plays a role in the plant's defense mechanisms.
- Gooseberry (Ribes uva-crispa) : Another source that may contribute to its biological activity.
Antioxidant Properties
Research indicates that 9,16-DHHA exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and cardiovascular disorders. The antioxidant mechanism is primarily attributed to the hydroxyl groups that can donate electrons and neutralize free radicals.
Anti-inflammatory Effects
Studies have shown that 9,16-DHHA can modulate inflammatory responses. It has been observed to downregulate pro-inflammatory cytokines such as IL-1β and TNF-α in experimental models. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Cuticle Formation and Plant Defense
In plants, particularly tomatoes, 9,16-DHHA is involved in cuticle formation. The cuticle serves as a protective barrier against pathogens and environmental stressors. The presence of this compound enhances the structural integrity of the cuticle and aids in water retention.
Case Studies
- Tomato Cuticle Analysis :
- Anti-inflammatory Research :
- Antioxidant Activity Assessment :
Research Findings Summary Table
Properties
IUPAC Name |
9,16-dihydroxyhexadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-2-4-8-12-15(18)11-7-3-1-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHTLJPWOWWPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCCCCO)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959023 | |
Record name | 9,16-Dihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-49-2 | |
Record name | Hexadecanoic acid, 9,16-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,16-Dihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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